

Benchmarking 2-Aminobenzothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 2-Amino-6-bromobenzothiazole

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An objective analysis of 2-aminobenzothiazole derivatives against established standards in oncology and infectious diseases, supported by experimental data and detailed protocols.

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.^[1] Derivatives of this heterocyclic compound have demonstrated significant promise in various therapeutic areas, including oncology, microbiology, and neuroprotection.^{[1][2][3]} This guide provides a comprehensive benchmark of novel 2-aminobenzothiazole derivatives against well-characterized standards, offering researchers, scientists, and drug development professionals a comparative framework to guide future research and development.

Comparative Efficacy in Oncology

2-aminobenzothiazole derivatives have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression.^{[4][5]} Their performance is benchmarked against standard-of-care chemotherapy agents and targeted therapies.

Cytotoxic Activity

The 50% inhibitory concentration (IC₅₀) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC₅₀ values of representative 2-

aminobenzothiazole derivatives against various cancer cell lines, compared to established anticancer drugs.

Compound/ Drug	Cell Line	Cancer Type	IC50 (μM)	Target/Mec hanism of Action	Reference
2- Aminobenzot hiazole Derivatives					
OMS5	A549	Lung Cancer	22.13	PI3K Pathway	[6]
MCF-7	Breast Cancer	39.51	PI3K Pathway	[7]	
OMS14	A549	Lung Cancer	34.09	PI3K Pathway	[7]
MCF-7	Breast Cancer	61.03	PI3K Pathway	[6][8]	
Compound 13	HCT116	Colon Carcinoma	6.43	EGFR Kinase	[7][9]
A549	Lung Cancer	9.62	EGFR Kinase	[7][9]	
A375	Malignant Melanoma	8.07	EGFR Kinase	[7]	
Compound 20	HepG2	Liver Cancer	9.99	VEGFR-2 Kinase	[7][9]
HCT-116	Colon Carcinoma	7.44	VEGFR-2 Kinase	[7][9]	
MCF-7	Breast Cancer	8.27	VEGFR-2 Kinase	[7][9]	
Compound 8i	MCF-7	Breast Cancer	6.34	PI3Kα	[6]
Standard Drugs					

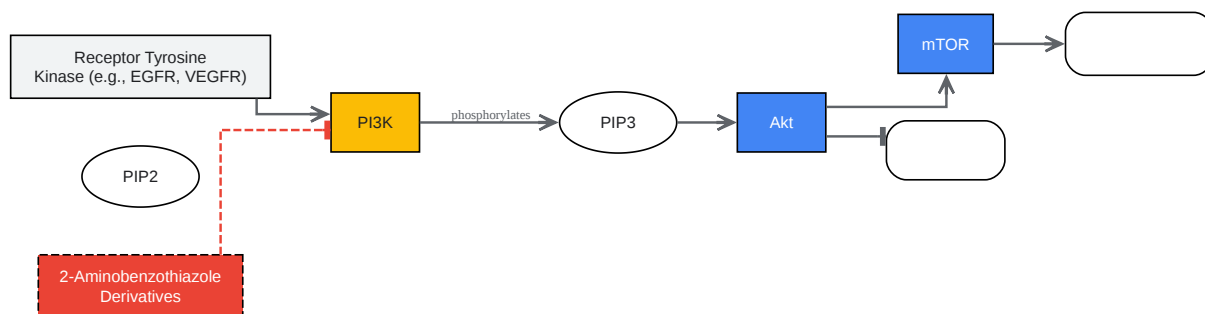
Alpelisib (BYL719)	PIK3CA mutant breast cancer cell lines	Breast Cancer	0.5 - 1.5	PI3K α Inhibitor	[6]
Riluzole	-	-	-	Neuroprotecti ve	

Kinase Inhibitory Activity

Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting specific kinases in crucial signaling pathways.[5] The table below compares the in vitro inhibitory activity of these derivatives against key oncogenic kinases.

Compound	Target Kinase	IC50 (nM)	Reference
2-Aminobenzothiazole Derivatives			
Compound 8i	PI3K α	1.03	[6]
Representative Derivative	EGFR	94.7	[9]
Representative Derivative	VEGFR-2	190	[9]
Standard Inhibitors			
Alpelisib (BYL719)	PI3K α	5	[6]
PI3K β	1200	[6]	
PI3K γ	250	[6]	
PI3K δ	290	[6]	

A primary mechanism of action for many of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a central regulator of cell growth and survival.[7]



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Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Antimicrobial Activity

Substituted 2-aminobenzothiazole derivatives have also been evaluated for their antibacterial and antifungal properties, showing moderate to good activity against various strains.[2][10]

Compound	Organism	Activity	Standard	Reference
2-Aminobenzothiazole Derivatives				
Representative Derivatives	Escherichia coli	Moderate Activity	Streptomycin	[2]
Staphylococcus aureus	Moderate Activity	Streptomycin	[2]	
Aspergillus niger	Moderate Activity	Griseofulvin	[2]	
Candida albicans	MIC: 4-8 µg/mL	Fluconazole	[10]	
Candida tropicalis	MIC: 4-8 µg/mL	Fluconazole	[10]	
Candida parapsilosis	MIC: 4-8 µg/mL	Fluconazole	[10]	
Standard Antimicrobials				
Streptomycin	Bacteria	Standard Antibacterial	-	[2]
Griseofulvin	Fungi	Standard Antifungal	-	[2]
Norfloxacin	Bacteria	Standard Antibacterial	-	[10]
Fluconazole	Fungi	Standard Antifungal	-	[10]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.^[1]

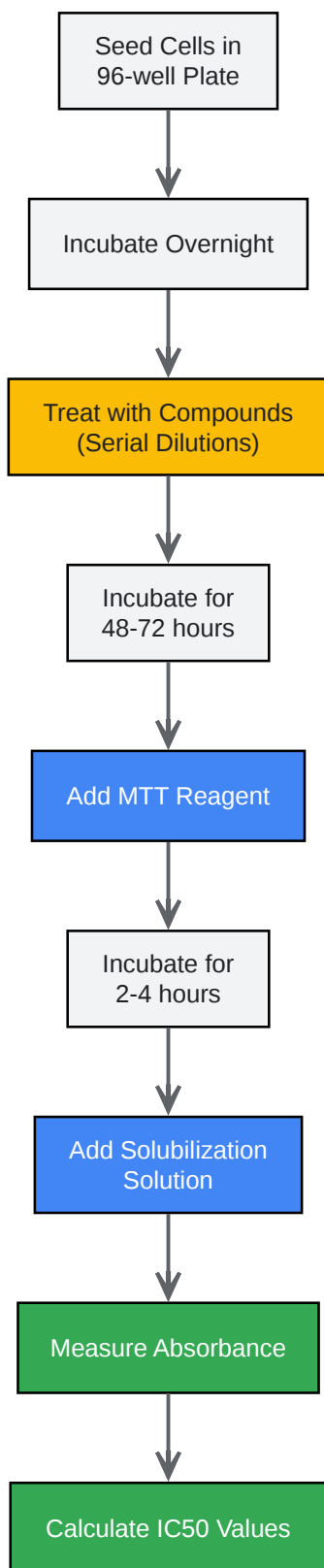
Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium
- 2-aminobenzothiazole derivatives and standard drugs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.^[7]
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).^[6]
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.^{[4][6]}
- MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.



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